molecular formula C21H20N2O6S2 B4991367 (5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4991367
M. Wt: 460.5 g/mol
InChI Key: CGBRYYDRVGYKPS-CPNJWEJPSA-N
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Description

(5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Methoxyphenoxy Group: This step involves the etherification of the phenol group with 2-(2-methoxyphenoxy)ethanol in the presence of a suitable base like potassium carbonate.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory: Potential use in the treatment of inflammatory diseases.

Medicine

    Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.

    Drug Development: Can be used as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Molecular Targets: It interacts with enzymes and receptors involved in various biological pathways.

    Pathways Involved: It can modulate pathways like the PI3K-AKT, MAPK, and HIF-1 signaling pathways, which are crucial for cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and a thiazolidinone ring makes it structurally unique.
  • Biological Activity : Exhibits a broader range of biological activities compared to similar compounds.
  • Versatility : Can be used in various fields, including chemistry, biology, medicine, and industry.

This detailed article provides a comprehensive overview of (5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5E)-3-ethyl-5-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-3-22-20(24)19(31-21(22)30)13-14-12-15(23(25)26)8-9-16(14)28-10-11-29-18-7-5-4-6-17(18)27-2/h4-9,12-13H,3,10-11H2,1-2H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBRYYDRVGYKPS-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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